molecular formula C20H16 B188826 Triphenylethylene CAS No. 58-72-0

Triphenylethylene

Cat. No. B188826
CAS RN: 58-72-0
M. Wt: 256.3 g/mol
InChI Key: MKYQPGPNVYRMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenylethylene (TPE) is a simple aromatic hydrocarbon that possesses weak estrogenic activity . Its estrogenic effects were discovered in 1937 . TPE was derived from structural modification of the more potent estrogen diethylstilbestrol, which is a member of the stilbestrol group of nonsteroidal estrogens .


Synthesis Analysis

New aggregation-induced emission (AIE) compounds derived from triphenylethylene were synthesized . The derivatives were easily prepared by a three-step reaction, including the Suzuki and Wittig–Horner reactions .


Molecular Structure Analysis

The chemical structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Triphenylethylene molecule contains a total of 38 bonds. There are 22 non-H bonds, 19 multiple bonds, 3 rotatable bonds, 1 double bond, 18 aromatic bonds, and 3 six-membered rings .


Chemical Reactions Analysis

New aggregation-induced emission (AIE) compounds derived from triphenylethylene were synthesized . The thermal, photophysical, electrochemical, and aggregation-induced emissive properties were investigated . All the compounds had strong blue light emission capability and good thermal stability .


Physical And Chemical Properties Analysis

New aggregation-induced emission (AIE) compounds derived from triphenylethylene were synthesized . The thermal, photophysical, electrochemical, and aggregation-induced emissive properties were investigated . All the compounds had strong blue light emission capability and good thermal stability .

Scientific Research Applications

  • Breast Cancer Treatment : Triphenylethylene-like compounds, including bisphenol, have been used in treating metastatic breast cancer. They show estrogenic properties in fully estrogenized breast cancer cells but do not induce apoptosis with short-term treatment in long-term estrogen-deprived breast cancer cells (Obiorah & Jordan, 2014).

  • Endocrine Activities : Certain substituted triphenylethylenes like clomiphene have been found to stimulate ovulation in women with certain types of ovulatory failure, showing complex endocrine activities (Harper & Walpole, 1966).

  • Ovulation Induction : A compound in the triphenylethylene series has shown effectiveness in inducing ovulation in cases of secondary amenorrhea, with successful ovulation in a significant number of cases and resulting pregnancies (Klopper & Hall, 1971).

  • Functional Polyimides : Triphenylethylene has been used to create high-performance functional polyimides with special fluorescent and resistive switching characteristics. These polyimides exhibit unique properties like low dielectric constant and excellent mechanical properties (Liu et al., 2012).

  • Lipid Signal Transduction : Triphenylethylenes like Tamoxifen have therapeutic potential beyond breast cancer treatment, indicating the need for more intensive studies on their cell-specific actions (Cabot & Giuliano, 1996).

  • Poultry Growth and Egg-laying : Research has explored the influence of triphenylethylene on poultry growth and egg-laying capacity, observing weight increase in treated hens and turkeys but no significant impact on egg-laying (Schönberg & Ghoneim, 1946; 1941)(Schönberg & Ghoneim, 1941).

  • Electrochemical Reduction Study : The electrochemical reduction of triphenylethylene in DMSO was studied to understand its mechanistic aspects using mercury hemispherical microelectrodes, revealing insights into its reduction process (Suwatchara, Rees, & Compton, 2012).

  • Electron Transporting Aggregation-Induced Emission Luminogens : Triphenylethylenes with perylenediimide units have been developed for organic optoelectronics, demonstrating strong solid-stated near infrared emission and high electron mobility (Zhao et al., 2018).

  • Light Emitting Properties : New aggregation-induced emission enhancement derivatives from bis(triphenylethylene) with blue-light-emitting properties and high thermal stability were synthesized (Zhang et al., 2011).

  • Chemosensitizing Activity in Cancer Treatment : Toremifene, a triphenylethylene, showed chemosensitizing activity in multidrug-resistant human breast cell lines, independent of estrogen receptor status (DeGregorio, Ford, Benz, & Wiebe, 1989).

Safety And Hazards

Triphenylethylene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid contact with skin and clothing, avoid breathing vapors or mists, and not to ingest .

Future Directions

A series of triphenylethylene derivatives exhibited multi-photoresponsive properties, including photochromism, photodeformation, and room temperature phosphorescence (RTP), which are strongly related to molecular conformations and packing in the aggregated states . These properties can be subtly adjusted by substituents to the center double bond and/or peripheral phenyl moieties .

properties

IUPAC Name

1,2-diphenylethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYQPGPNVYRMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022320
Record name Triphenylethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Triphenylethylene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18409
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Triphenylethylene

CAS RN

58-72-0
Record name Triphenylethylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphenylethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIPHENYLETHYLENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,1',1''-(1-ethenyl-2-ylidene)tris-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triphenylethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenylethylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.359
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIPHENYLETHYLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4ZLZ1K74B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Into a reactor was introduced 41 mL (55 mmol; 1.06 M THF solution) of benzylmagnesium chloride under a nitrogen atmosphere. The contents were cooled to 0° C. Thereafter, a solution prepared by mixing 9.11 g (50.0 mmol) of benzophenone with 18 mL of THF was gradually added dropwise thereto, and this mixture was stirred at room temperature for 1 hour. The resultant reaction mixture was washed with 0.1 M hydrochloric acid, saturated aqueous sodium hydrogen carbonate solution, and saturated aqueous sodium chloride solution and then dried with anhydrous magnesium sulfate. Thereafter, the solvent was removed under reduced pressure. The concentrate was dissolved in 46 mL of toluene, and 0.18 g of p-toluenesulfonic acid monohydrate was added thereto. Azeotropic dehydration was conducted for 2 hours with toluene refluxing. After being cooled, the reaction mixture was washed with saturated aqueous sodium hydrogen carbonate solution and saturated aqueous sodium chloride solution, subsequently dried with anhydrous magnesium sulfate, and then concentrated under reduced pressure to obtain 12.5 g (98%) of a transparent oily substance.
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
9.11 g
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triphenylethylene
Reactant of Route 2
Reactant of Route 2
Triphenylethylene
Reactant of Route 3
Triphenylethylene
Reactant of Route 4
Reactant of Route 4
Triphenylethylene
Reactant of Route 5
Reactant of Route 5
Triphenylethylene
Reactant of Route 6
Reactant of Route 6
Triphenylethylene

Citations

For This Compound
7,720
Citations
M Banerjee, SJ Emond, SV Lindeman… - The Journal of organic …, 2007 - ACS Publications
We have demonstrated that reactions of diphenylmethyllithium with a variety of substituted benzophenones produces corresponding tertiary alcohols that are easily dehydrated, without …
Number of citations: 113 pubs.acs.org
B Xu, Z Chi, J Zhang, X Zhang, H Li, X Li… - Chemistry–An Asian …, 2011 - Wiley Online Library
New fluorescent compounds containing triphenylethylene and tetraphenylethylene moieties were synthesized, and their piezofluorochromic and aggregation‐induced emission …
Number of citations: 153 onlinelibrary.wiley.com
L Kangas, AL Nieminen, G Blanco, M Grönroos… - Cancer chemotherapy …, 1986 - Springer
The antitumor effects of a new antiestrogen, Fc-1157a 1 have been studied in vitro and in vivo. In vitro the effect of Fc-1157a was comparable to that of tamoxifen. The effect was dose-…
Number of citations: 195 link.springer.com
Q Qu, H Zheng, J Dahllund, A Laine, N Cockcroft… - …, 2000 - academic.oup.com
FC1271a is a novel triphenylethylene compound with a tissue-selective profile of estrogen agonistic and weak antagonistic effects. It specifically binds to the estrogen receptor α and β …
Number of citations: 156 academic.oup.com
X Zhang, Z Chi, B Xu, H Li, Z Yang, X Li, S Liu… - Dyes and …, 2011 - Elsevier
… We have already reported a new class of triphenylethylene carbazole derivatives that … For comparison, in this work a new class of bis(triphenylethylene) derivatives were synthesized. …
Number of citations: 91 www.sciencedirect.com
S Kallio, L Kangas, G Blanco, R Johansson… - Cancer chemotherapy …, 1986 - Springer
The basic pharmacological and biochemical properties of a new antiestrogen, Fc-1157a, are described. Fc-1157a is bound specifically and with high affinity to estrogen receptors. The …
Number of citations: 133 link.springer.com
T Nagano - The Journal of Organic Chemistry, 1957 - ACS Publications
In a previous paper1 we dealt with a novel syn-thesis oftriphenylethylenes, adopting the Friedel-Crafts reaction instead of theGrignard synthesis. With a view to preparing tris (…
Number of citations: 9 pubs.acs.org
MJK Harper, AL Walpole - Reproduction, 1967 - rep.bioscientifica.com
ICI 46,474, the trans -isomer of 1-( p -β-dimethylaminoeth-oxyphenyl-1,2-diphenylbut-1-ene, is very effective in terminating early pregnancy by preventing implantation when given …
Number of citations: 622 rep.bioscientifica.com
X Zhang, Z Chi, H Li, B Xu, X Li, S Liu… - Journal of Materials …, 2011 - pubs.rsc.org
… of AIE molecules, triphenylethylene carbazole derivatives. These … studies by combining dicarbazolyl triphenylethylene and … combines dicarbazolyl triphenylethylene units with different …
Number of citations: 170 pubs.rsc.org
C Chen, JY Liao, Z Chi, B Xu, X Zhang… - Journal of Materials …, 2012 - pubs.rsc.org
… carbazole unit with a more twisted triphenylethylene phenothiazine unit to construct P2, the … we replaced the triphenylethylene carbazole unit in C2 with a more twisted triphenylethylene …
Number of citations: 156 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.